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s-Dihydrodaidzein -

s-Dihydrodaidzein

Catalog Number: EVT-10949768
CAS Number:
Molecular Formula: C15H12O4
Molecular Weight: 256.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
s-Dihydrodaidzein is a natural product found in Glycyrrhiza uralensis and Pericopsis mooniana with data available.
Source

s-Dihydrodaidzein is primarily sourced from soy products and other legumes. It can also be produced through microbial fermentation processes involving specific gut bacteria that metabolize daidzein into dihydrodaidzein and subsequently into equol. These fermentation processes highlight the importance of gut microbiota in the bioavailability and efficacy of phytoestrogens.

Classification

s-Dihydrodaidzein is classified as an isoflavone, which belongs to the flavonoid class of compounds. Isoflavones are known for their estrogenic activity and are categorized as phytoestrogens due to their structural similarity to estrogen.

Synthesis Analysis

Methods

The synthesis of s-Dihydrodaidzein can be achieved through various methods, including:

  • Chemical Synthesis: Traditional chemical methods involve the reduction of daidzein using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
  • Microbial Fermentation: Specific strains of bacteria, such as Bifidobacterium and Lactobacillus, can convert daidzein into s-Dihydrodaidzein under anaerobic conditions. For instance, research has shown that the strain MRG-1 can effectively produce s-Dihydrodaidzein from soybean hypocotyl extract through anaerobic fermentation processes .

Technical Details

In laboratory settings, chemical synthesis often employs high-performance liquid chromatography (HPLC) for purification and analysis. For microbial methods, optimization of fermentation conditions such as temperature, pH, and substrate concentration is crucial for maximizing yield.

Molecular Structure Analysis

Structure

s-Dihydrodaidzein has a chemical structure characterized by its phenolic rings and hydroxyl groups. Its molecular formula is C15H14O3C_{15}H_{14}O_3, and it has a molecular weight of 242.27 g/mol.

Data

  • Chemical Formula: C15H14O3C_{15}H_{14}O_3
  • Molecular Weight: 242.27 g/mol
  • Structural Features: The compound features two aromatic rings connected by a three-carbon bridge with hydroxyl substituents at specific positions that contribute to its biological activity.
Chemical Reactions Analysis

Reactions

s-Dihydrodaidzein participates in several chemical reactions, primarily involving its conversion to other metabolites:

  • Reduction Reactions: It can be further reduced to tetrahydrodaidzein or converted into equol through enzymatic pathways facilitated by gut microbiota.
  • Racemization: The racemization process involves the interconversion between its enantiomers (R)-dihydrodaidzein and (S)-dihydrodaidzein, which can be catalyzed by specific enzymes such as dihydrodaidzein racemase .

Technical Details

The reactions are typically monitored using HPLC to quantify the conversion rates and identify the products formed during synthesis or metabolic processes.

Mechanism of Action

Process

The mechanism by which s-Dihydrodaidzein exerts its biological effects involves several pathways:

  • Estrogen Receptor Modulation: As a phytoestrogen, it binds to estrogen receptors in human cells, mimicking estrogen's effects and potentially alleviating symptoms associated with estrogen deficiency.
  • Antioxidant Activity: It scavenges free radicals and reduces oxidative stress within cells, contributing to its protective effects against various diseases .

Data

Research indicates that s-Dihydrodaidzein's conversion to equol enhances its biological efficacy due to equol's stronger affinity for estrogen receptors compared to its precursor compounds .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline powder.
  • Solubility: Soluble in organic solvents like methanol and ethanol but less soluble in water.

Chemical Properties

  • Melting Point: Approximately 180–182 °C.
  • Stability: Stable under normal conditions but may degrade under extreme pH or temperature conditions.

Relevant data regarding solubility and stability are crucial for applications in food science and pharmaceuticals where formulation stability is essential.

Applications

s-Dihydrodaidzein has several scientific applications, including:

  • Nutraceuticals: Used in dietary supplements aimed at improving menopausal symptoms or promoting bone health due to its estrogen-like effects.
  • Pharmaceutical Research: Investigated for potential therapeutic uses in cancer treatment due to its antioxidant properties and ability to modulate hormonal activity.
  • Functional Foods: Incorporated into food products aimed at enhancing health benefits related to hormonal balance and cardiovascular health.
Biosynthesis Pathways of S-Dihydrodaidzein in Microbial Systems

Enzymatic Conversion of Daidzein to S-Dihydrodaidzein by Gut Microbiota

The biotransformation of daidzein (7,4′-dihydroxyisoflavone) to S-dihydrodaidzein (DHD) represents the inaugural enzymatic step in the equol biosynthesis pathway within specific anaerobic gut bacteria. This reduction occurs via a stereospecific hydrogenation reaction at the C2–C3 double bond of daidzein’s heterocyclic ring, yielding either the R- or S-enantiomer of dihydrodaidzein. Bacterial strains capable of this conversion include Clostridium sp. ZJ6, Eggerthella sp. YY7918, Slackia isoflavoniconvertens, Adlercreutzia equolifaciens, and Lactococcus 20-92, which colonize the gastrointestinal tracts of humans and animals [1] [3] [6]. The reaction necessitates strictly anaerobic conditions and reducing cofactors (NADPH or NADH), reflecting the oxygen sensitivity of the reductases involved.

Comparative genomic analyses reveal that equol-producing bacteria possess distinct gene clusters encoding daidzein-metabolizing enzymes. Metagenomic studies confirm the prevalence of these genes in animal guts and a subset of human populations, correlating with the individual’s equol-producer status [1] [5]. Notably, Clostridium sp. ZJ6 exhibits bidirectional enzymatic activity: under aerobic conditions, its reductase catalyzes the reverse oxidation of DHD back to daidzein, suggesting environmental regulation of metabolic flux [1].

Table 1: Bacterial Strains Catalyzing Daidzein Reduction to Dihydrodaidzein

Bacterial StrainOriginStereospecificityCofactor RequirementReference
Eggerthella sp. YY7918Human fecesR-DHDNADPH, FMN, FAD, 4Fe-4S [6]
Lactococcus 20-92Human fecesS-DHDNADPH [1]
Clostridium sp. ZJ6Chicken cecumR/S-DHDNADH/NADPH [1]
Slackia isoflavoniconvertensHuman fecesS-DHDNADPH [3]
Bifidobacterium longumHuman fecesRacemic DHDND* [5]

*ND: Not Determined

Role of Daidzein Reductase (DZNR) in Stereoselective Synthesis

Daidzein reductase (DZNR) is the primary enzyme responsible for the stereoselective reduction of daidzein to dihydrodaidzein. Structural and kinetic analyses reveal significant variations in DZNR’s enantioselectivity across bacterial species:

  • Enzyme Architecture: Eggerthella sp. YY7918 DZNR forms an octameric complex (∼560 kDa) with a cloverleaf structure, containing FMN, FAD, and a 4Fe-4S cluster per 70-kDa subunit. This metalloflavoprotein utilizes NADPH to reduce daidzein, genistein, and formononetin, exhibiting a kcat/Km of 0.56 × 10⁶ M⁻¹s⁻¹ for daidzein [6] [9]. It exclusively produces R-dihydrodaidzein.
  • Stereochemical Control: Conversely, Lactococcus 20-92 DZNR yields S-dihydrodaidzein due to distinct substrate-binding pocket conformations. Site-directed mutagenesis of Clostridium sp. ZJ6’s DZNR (e.g., Arg75) alters its redox equilibrium between daidzein reduction and DHD oxidation [1].
  • Cofactor Specificity: FMN acts as the terminal electron acceptor in DZNRs, facilitating hydride transfer to daidzein’s C3 position. The 4Fe-4S cluster in Eggerthella DZNR mediates electron transfer between NADPH and flavins, crucial for catalytic efficiency [6] [9].

Table 2: Kinetic Parameters and Stereoselectivity of Characterized Daidzein Reductases

Enzyme SourceSubstrateKm (μM)kcat (s⁻¹)Enantiomer Produced
Eggerthella sp. YY7918Daidzein11.96.7R-DHD
Genistein74.128.3R-DHG
Lactococcus 20-92Daidzein19.04.9S-DHD
Clostridium sp. ZJ6Daidzein32.59.1Racemate

Interplay Between Dihydrodaidzein Racemase (DDRC) and Reductase (DHDR) Activities

Following DHD formation, its chiral center is subject to racemization or further reduction via the coordinated actions of dihydrodaidzein racemase (DDRC) and dihydrodaidzein reductase (DHDR):

  • Racemization: DDRC interconverts R- and S-dihydrodaidzein, ensuring substrate availability for DHDR. In Lactococcus 20-92, DDRC displays a Vmax of 8.4 μmol/min/mg for S-DHD epimerization [1].
  • Reduction to Equol: DHDR preferentially reduces (S)-tetrahydrodaidzein (THD) to S-equol, utilizing NADPH as a cofactor. Eggerthella sp. YY7918 requires a three-enzyme cascade (DZNR, DHDR, THDR) for complete daidzein-to-equol conversion [5] [6].
  • Metabolic Regulation: S-Equol allosterically inhibits DZNR while activating DHD oxidase in Clostridium sp. ZJ6, creating feedback loops that modulate intermediate flux [1]. This bidirectional control optimizes equol yield while preventing DHD accumulation.

Metabolic Flux Analysis of S-Dihydrodaidzein in Equol-Producing Bacterial Strains

Metabolic flux distribution through the S-dihydrodaidzein node varies significantly across bacterial strains and environmental conditions:

  • Strain-Specific Partitioning: In Slackia isoflavoniconvertens, >90% of daidzein flux directs toward S-equol via S-DHD under anaerobic conditions [3] [5]. Conversely, Clostridium sp. ZJ6 partitions DHD toward equol (∼65%) or re-oxidizes it to daidzein (∼35%) under oxygen exposure [1].
  • Inducible Enzyme Expression: Pre-incubation of Coriobacteriaceae strain Mt1B8 with daidzein upregulates DZNR and DHDR 4.2-fold, accelerating DHD turnover to equol during stationary phase [2].
  • Transport Dynamics: S-Dihydrodaidzein exhibits higher passive membrane permeability (Papp = 32.6 × 10⁻⁶ cm/s) than daidzein (Papp = 18.4 × 10⁻⁶ cm/s) in Caco-2 monolayers, minimizing cellular efflux and conjugation. This enhances its bioavailability for intracellular reduction to equol [10].
  • Engineered Pathways: Recombinant Escherichia coli co-expressing Clostridium ZJ6’s DZNR and Eggerthella’s DHDR achieves 92% molar yield of S-equol from daidzein, surpassing yields from native strains (≤75%). Flux balance analysis confirms that S-DHD is the rate-limiting node [1] [5].

Figure 1: Metabolic Network from Daidzein to S-Equol Highlighting Key Enzymes and Flux Control Points

Daidzein  │  ↓ DZNR (NADPH-dependent, stereospecific)  S-Dihydrodaidzein ←───────────┐  │ DDRC (racemization)       │ Feedback inhibition by S-Equol  │ DHDR (NADPH-dependent)     │  ↓                           │  S-Tetrahydrodaidzein          │  │                           │  ↓ THDR                       │  S-Equol ──────────────────────┘  

Properties

Product Name

s-Dihydrodaidzein

IUPAC Name

(3S)-7-hydroxy-3-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one

Molecular Formula

C15H12O4

Molecular Weight

256.25 g/mol

InChI

InChI=1S/C15H12O4/c16-10-3-1-9(2-4-10)13-8-19-14-7-11(17)5-6-12(14)15(13)18/h1-7,13,16-17H,8H2/t13-/m1/s1

InChI Key

JHYXBPPMXZIHKG-CYBMUJFWSA-N

Canonical SMILES

C1C(C(=O)C2=C(O1)C=C(C=C2)O)C3=CC=C(C=C3)O

Isomeric SMILES

C1[C@@H](C(=O)C2=C(O1)C=C(C=C2)O)C3=CC=C(C=C3)O

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